molecular formula C10H11ClN2S B6028620 1-(3-chlorophenyl)-3-prop-2-en-1-ylthiourea CAS No. 14255-75-5

1-(3-chlorophenyl)-3-prop-2-en-1-ylthiourea

Cat. No.: B6028620
CAS No.: 14255-75-5
M. Wt: 226.73 g/mol
InChI Key: PWMJPURKWVVDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-prop-2-en-1-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a chlorophenyl group attached to a prop-2-en-1-ylthiourea moiety, making it a unique and versatile chemical entity.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMJPURKWVVDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364341
Record name STK093741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14255-75-5
Record name NSC45293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK093741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-prop-2-en-1-ylthiourea typically involves the reaction of 3-chlorophenyl isothiocyanate with allylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 1-(3-chlorophenyl)-3-prop-2-en-1-ylthiourea can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions can be conducted in polar solvents like ethanol or acetonitrile at room temperature or under reflux.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Substituted thiourea derivatives

Scientific Research Applications

1-(3-Chlorophenyl)-3-prop-2-en-1-ylthiourea has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been used in studies to understand its interaction with various biological targets.

    Medicine: Explored for its potential therapeutic applications. Research has focused on its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with unique properties. It has been incorporated into polymers and coatings to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and affecting cell proliferation or survival.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Known for its use as a psychoactive substance and a metabolite of certain antidepressants.

    3-Chloromethcathinone: A synthetic cathinone with stimulant properties, structurally related to the naturally occurring stimulant cathinone.

    Carbonyl cyanide m-chlorophenyl hydrazone: A chemical inhibitor of oxidative phosphorylation, used in studies of mitochondrial function.

Uniqueness: 1-(3-Chlorophenyl)-3-prop-2-en-1-ylthiourea stands out due to its unique combination of a chlorophenyl group and a prop-2-en-1-ylthiourea moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.